Methyl 5-bromo-2-iodobenzoate

Suzuki-Miyaura Coupling p-Terphenyl Synthesis Heterogeneous Catalysis

Methyl 5-bromo-2-iodobenzoate (CAS 181765-86-6) is a differentiated building block whose synthetic value lies in the orthogonal reactivity gradient between its C–I (fast oxidative addition) and C–Br bonds. This enables sequential, protecting-group-free Suzuki, Stille, or Sonogashira couplings—first at the 2-position, then at the 5-position—directly reducing step count and waste in complex molecule assembly. Specified at 97% purity with a consistent melting point (45–49°C), it ensures batch-to-batch reproducibility for multi-step medicinal chemistry campaigns, p-terphenyl natural product synthesis (validated in ligand-free Pd/C protocols, 78–91% yield), and OLED material development. Choose this intermediate to eliminate halogenation re-work and accelerate your structure-activity relationship studies.

Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
CAS No. 181765-86-6
Cat. No. B065285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-iodobenzoate
CAS181765-86-6
Molecular FormulaC8H6BrIO2
Molecular Weight340.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)I
InChIInChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
InChIKeyCJRHLSZJEFJDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-Iodobenzoate (CAS 181765-86-6): Properties and Procurement Specifications for Dual-Halogenated Building Blocks


Methyl 5-bromo-2-iodobenzoate (CAS 181765-86-6) is a dihalogenated aromatic ester featuring bromine at the 5-position and iodine at the 2-position on the benzoate ring [1]. The compound is a solid at 20°C with a melting point of 45-49°C and is commercially available at purities typically ranging from 95% to 97% . Its defining synthetic utility lies in the differential reactivity of its C–I and C–Br bonds in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective functionalization that is not achievable with single-halogen or same-halogen analogs . This orthogonal reactivity profile has established the compound as a strategic intermediate in medicinal chemistry and advanced materials synthesis.

Why Methyl 5-Bromo-2-Iodobenzoate Cannot Be Replaced by Single-Halogen or Symmetrical Dihalogenated Analogs


Generic substitution fails because the synthetic value of Methyl 5-bromo-2-iodobenzoate resides in the orthogonal reactivity gradient between its C–I and C–Br bonds, a property absent in single-halogen analogs (e.g., methyl 2-iodobenzoate, methyl 5-bromobenzoate) and lost in symmetrical dihalogenated alternatives (e.g., methyl 2,5-dibromobenzoate). The C–I bond undergoes oxidative addition to Pd(0) catalysts substantially faster than the C–Br bond, enabling chemists to perform a first coupling exclusively at the 2-position while preserving the 5-bromo group for a subsequent, distinct transformation . This sequential functionalization capability eliminates the need for intermediate protecting group strategies or separate halogenation steps, directly reducing step count, time, and material waste in multi-step syntheses. Substituting with a compound lacking this reactivity hierarchy would compromise the ability to build complex molecular architectures in a controlled, stepwise manner.

Methyl 5-Bromo-2-Iodobenzoate: Comparator-Based Quantitative Evidence for Scientific Selection


Pd/C-Catalyzed Two-Fold Suzuki-Miyaura Coupling Yields of 78-91% for p-Terphenyl Synthesis

Methyl 5-bromo-2-iodobenzoate was employed in a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling with nine different aryl boronic acids (2a-i), yielding nine new p-terphenyl derivatives (3a-i) in yields ranging from 78% to 91% [1]. While this study does not include a direct head-to-head comparator, the product yield range provides a quantitative baseline for evaluating the compound's performance in sequential double-coupling protocols.

Suzuki-Miyaura Coupling p-Terphenyl Synthesis Heterogeneous Catalysis

Commercially Available Purity Grade of 97% with Defined Melting Point Range

Methyl 5-bromo-2-iodobenzoate is commercially supplied with a certified purity of 97% and a melting point of 45-49°C (lit.) . This purity specification provides procurement professionals with a defined quality benchmark that directly impacts downstream reaction reproducibility. In comparison, the structurally related Methyl 5-bromo-2-chlorobenzoate (a bromo-chloro analog) does not offer the same orthogonal reactivity profile due to the smaller reactivity gap between C–Br and C–Cl bonds, and no comparable peer-reviewed coupling yields for that compound were identified in this analysis [1].

Quality Control Procurement Specification Reproducibility

Orthogonal Reactivity Gradient Enabling Sequential Functionalization Without Protecting Groups

The compound's synthetic utility derives from the substantial reactivity differential between the C–I and C–Br bonds. In palladium-catalyzed cross-couplings, the C–I bond undergoes oxidative addition at significantly faster rates, allowing exclusive coupling at the 2-iodo position while preserving the 5-bromo site for subsequent transformation . This orthogonal selectivity is a class-level property shared by bromo-iodoarenes, but the 2,5-substitution pattern of this compound places the two halogens in electronically distinct positions (ortho and meta to the ester), further modulating their relative reactivity.

Chemoselectivity Orthogonal Coupling Sequential Functionalization

Methyl 5-Bromo-2-Iodobenzoate: Evidence-Backed Research and Industrial Application Scenarios


Sequential Suzuki-Miyaura Coupling for p-Terphenyl Derivatives

Researchers synthesizing p-terphenyl-based natural products or analogs can employ Methyl 5-bromo-2-iodobenzoate in ligand-free Pd/C-catalyzed two-fold Suzuki-Miyaura couplings with aryl boronic acids, achieving isolated yields of 78-91% under optimized conditions (5 mol% Pd/C, K₂CO₃, DMF/H₂O at 150°C) [1]. This protocol has been validated across nine different boronic acid substrates, confirming broad functional group tolerance [1].

Orthogonal Sequential Functionalization for Medicinal Chemistry Library Synthesis

Medicinal chemists requiring controlled, stepwise assembly of biaryl scaffolds can utilize the differential C–I/C–Br reactivity to perform an initial Suzuki, Stille, or Sonogashira coupling at the 2-position under mild conditions, followed by a second distinct coupling (e.g., Heck, Suzuki with different boronic acid, or halogen-metal exchange) at the 5-position [1]. This sequential approach circumvents protecting group manipulations and enables rapid diversification of lead compound libraries.

OLED Material Precursor Synthesis via Selective Cross-Coupling

In the development of organic light-emitting diode (OLED) materials—specifically emitter, host, and transport layer components—Methyl 5-bromo-2-iodobenzoate serves as a building block for constructing extended π-conjugated systems through sequential coupling reactions [1]. The ability to introduce different aryl/heteroaryl groups at the 2- and 5-positions in a controlled manner is critical for tuning optoelectronic properties such as emission wavelength, charge mobility, and energy levels [1].

Quality-Controlled Multi-Step Synthesis Requiring Reproducible Intermediate Purity

Procurement for multi-step synthetic campaigns benefits from the compound's defined commercial purity specification of 97% and consistent melting point (45-49°C) [1]. This quality benchmark ensures batch-to-batch reproducibility in subsequent coupling steps, minimizing variability in reaction yields and simplifying process optimization and scale-up efforts [1].

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